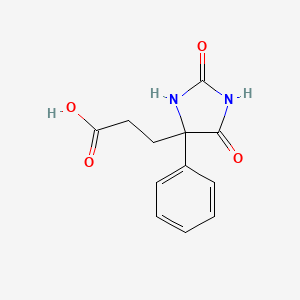

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

Description

The exact mass of the compound 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-9(16)6-7-12(8-4-2-1-3-5-8)10(17)13-11(18)14-12/h1-5H,6-7H2,(H,15,16)(H2,13,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWPCCQWDIAGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-92-0 | |

| Record name | NSC38743 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The primary focus of this document is the elucidation of the Bucherer-Bergs reaction, a classic and efficient multicomponent reaction for the synthesis of hydantoin derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into potential challenges and optimization strategies.

Introduction: The Significance of Hydantoin Scaffolds

Hydantoin and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The structural rigidity and the presence of multiple hydrogen bond donors and acceptors in the hydantoin ring allow for specific interactions with various biological targets. The title compound, 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, incorporates a phenyl group and a propanoic acid side chain, suggesting its potential as a building block for more complex molecules with tailored pharmacological profiles. Its structure may allow it to serve as a mimic for certain amino acid frameworks, potentially enhancing the metabolic stability of drug candidates.[1]

The synthesis of such 5,5-disubstituted hydantoins is most effectively achieved through the Bucherer-Bergs reaction.[2][3][4][5][6] This multicomponent reaction offers a convergent and atom-economical approach, starting from a carbonyl compound, a cyanide source, and ammonium carbonate.

The Core Synthesis: Bucherer-Bergs Reaction Pathway

The synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is predicated on the Bucherer-Bergs reaction of 4-oxo-4-phenylbutanoic acid. This one-pot reaction elegantly constructs the hydantoin ring system.

Caption: Overall synthetic workflow for the target compound.

Causality of Experimental Choices

The selection of reagents and conditions for the Bucherer-Bergs reaction is critical for achieving a high yield and purity of the desired product.

-

Starting Material: 4-Oxo-4-phenylbutanoic acid is the logical precursor as its carbonyl group provides the electrophilic center for the initial nucleophilic attack, and the rest of the molecule remains intact to form the final product.

-

Cyanide Source: Potassium cyanide (KCN) or sodium cyanide (NaCN) are commonly used as the cyanide source. These salts generate the cyanide ion (CN⁻) in situ, which is a potent nucleophile.

-

Ammonia and Carbon Dioxide Source: Ammonium carbonate ((NH₄)₂CO₃) serves as a convenient source of both ammonia (NH₃) and carbon dioxide (CO₂), which are essential for the formation of the hydantoin ring.[2]

-

Solvent System: A mixture of water and a polar organic solvent, such as ethanol, is typically employed. This ensures the solubility of both the organic substrate and the inorganic reagents.[3]

-

Temperature: The reaction is generally heated to promote the various equilibria and reaction steps involved in the formation of the hydantoin ring.[2][6]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid via the Bucherer-Bergs reaction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Oxo-4-phenylbutanoic acid | 178.18 | 17.8 g | 0.1 |

| Potassium Cyanide (KCN) | 65.12 | 13.0 g | 0.2 |

| Ammonium Carbonate | 96.09 | 38.4 g | 0.4 |

| Ethanol | 46.07 | 150 mL | - |

| Water | 18.02 | 150 mL | - |

| Concentrated HCl | 36.46 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-oxo-4-phenylbutanoic acid (17.8 g, 0.1 mol), potassium cyanide (13.0 g, 0.2 mol), and ammonium carbonate (38.4 g, 0.4 mol).

-

Add a mixture of ethanol (150 mL) and water (150 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 6-8 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid in a fume hood. This will cause the product to precipitate out of the solution.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid.

-

Dry the purified product under vacuum.

Safety Precautions:

-

Potassium cyanide is highly toxic. This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

-

Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

Mechanistic Insights

The Bucherer-Bergs reaction proceeds through a series of equilibrium steps leading to the formation of the hydantoin ring.

Caption: Plausible mechanism of the Bucherer-Bergs reaction.

-

Formation of an α-aminonitrile: The reaction initiates with the formation of an iminium ion from the reaction of the keto acid with ammonia (derived from ammonium carbonate). Subsequent nucleophilic attack by the cyanide ion on the iminium ion yields an α-aminonitrile intermediate.[7]

-

Reaction with Carbon Dioxide: The amino group of the α-aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid derivative.[7]

-

Intramolecular Cyclization and Rearrangement: The carbamic acid undergoes an intramolecular cyclization to form a 5-iminooxazolidin-2-one intermediate. This intermediate then rearranges to the thermodynamically more stable hydantoin ring system.[3]

Characterization of the Final Product

Table of Predicted Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Multiplets in the aromatic region (δ 7.2-7.5 ppm) for the phenyl protons.- Triplets for the two methylene groups of the propanoic acid chain (δ ~2.0-2.8 ppm).- Broad singlets for the two N-H protons of the hydantoin ring (δ ~8-11 ppm).- A singlet for the carboxylic acid proton (δ >10 ppm). |

| ¹³C NMR | - Signals for the two carbonyl carbons of the hydantoin ring (δ ~155-175 ppm).- Signal for the carboxylic acid carbonyl carbon (δ >170 ppm).- Signals for the aromatic carbons (δ ~125-140 ppm).- Signal for the quaternary carbon of the hydantoin ring (C4) (δ ~60-70 ppm).- Signals for the two methylene carbons of the propanoic acid chain (δ ~30-40 ppm). |

| IR (cm⁻¹) | - Broad O-H stretch for the carboxylic acid (~2500-3300).- N-H stretching vibrations for the hydantoin ring (~3200-3400).- C=O stretching vibrations for the hydantoin and carboxylic acid groups (~1650-1750).- C-N stretching vibrations (~1200-1350).- Aromatic C-H and C=C stretching vibrations. |

| Mass Spec. | - Expected molecular ion peak (M+) corresponding to the molecular weight of 248.24 g/mol . |

Troubleshooting and Side Reactions

While the Bucherer-Bergs reaction is generally robust, certain challenges and side reactions can occur, particularly when using a keto acid as a substrate.

Caption: Troubleshooting guide for the synthesis.

-

Incomplete Reaction: If the reaction does not go to completion, extending the reflux time or slightly increasing the temperature may be beneficial. Monitoring the reaction progress by TLC is crucial.

-

Side Product Formation: The presence of the carboxylic acid functionality in the starting material could potentially lead to side reactions under the basic conditions of the reaction, although the Bucherer-Bergs reaction is generally compatible with this functional group. At higher temperatures, decarboxylation of the starting material could be a concern.

-

Purification Challenges: The product contains both a carboxylic acid and a hydantoin ring, making it polar. Recrystallization from a polar solvent system like ethanol/water is typically effective. If impurities persist, column chromatography on silica gel using a polar eluent system may be necessary.

Conclusion

The Bucherer-Bergs reaction provides a direct and efficient pathway for the synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid from readily available starting materials. This in-depth technical guide has outlined the key aspects of this synthesis, from the underlying chemical principles and a detailed experimental protocol to mechanistic insights and troubleshooting strategies. By understanding the nuances of this multicomponent reaction, researchers can effectively synthesize this and other valuable hydantoin derivatives for further investigation in drug discovery and development programs.

References

-

Wikipedia. (2023, October 29). Bucherer–Bergs reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Koóš, M., & Sýkora, J. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

-

MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragments of 1 H NMR spectra of... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024, April 10). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 3 (2ϼŒ5 Dioxo 4 Phenylimidazolidin 4 Yl)Propanoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

Sources

- 1. 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid [myskinrecipes.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 7. jsynthchem.com [jsynthchem.com]

An In-depth Technical Guide to 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical and potential biological properties of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert insights into the broader class of hydantoin derivatives to facilitate further investigation and application of this compound.

Introduction and Chemical Identity

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid belongs to the hydantoin class of heterocyclic compounds. The hydantoin core is a five-membered ring containing two nitrogen atoms and two carbonyl groups. This structural motif is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The subject of this guide is a specific derivative featuring a phenyl group and a propanoic acid substituent at the C4 position of the imidazolidine-2,5-dione ring. While specific research on this exact molecule is limited, its structural components suggest a rich potential for biological activity, drawing from the well-documented properties of related hydantoin compounds.

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid | - |

| Synonyms | 2,5-Dioxo-4-phenyl-4-imidazolidinepropionic acid; 4-Imidazolidinepropanoic acid, 2,5-dioxo-4-phenyl- | [1] |

| CAS Number | 30741-72-1 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₄ | [1] |

| Molecular Weight | 248.23 g/mol | [1] |

| Melting Point | 215°C | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway: Modified Bucherer-Bergs Reaction

A logical approach would involve the reaction of a suitable keto-acid with an alkali cyanide and ammonium carbonate.

Caption: Proposed synthesis of the target molecule via a modified Bucherer-Bergs reaction.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Hydantoin Ring

-

In a sealed pressure vessel, combine 4-oxo-4-phenylbutanoic acid (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a solvent mixture of ethanol and water (1:1 v/v).

-

Heat the mixture to 80-100°C with stirring for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 6. This will precipitate the crude hydantoin product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.

Causality behind Experimental Choices: The Bucherer-Bergs reaction is a robust one-pot synthesis that efficiently constructs the hydantoin ring from a ketone or aldehyde. The use of a pressure vessel is necessary to contain the ammonia and carbon dioxide generated in situ from the decomposition of ammonium carbonate. Acidification is crucial for the precipitation of the final product as the hydantoin ring is acidic.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not available, the expected spectroscopic features can be predicted based on the known data for similar hydantoin derivatives.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the phenyl group (multiplet, ~7.2-7.5 ppm).- Protons of the propanoic acid chain (multiplets, ~2.0-3.0 ppm).- Acidic proton of the carboxylic acid (broad singlet, >10 ppm).- N-H protons of the hydantoin ring (broad singlets, ~8-11 ppm). |

| ¹³C NMR | - Carbonyl carbons of the hydantoin ring (~155-175 ppm).- Carbonyl carbon of the carboxylic acid (~170-180 ppm).- Quaternary carbon (C4) of the hydantoin ring (~60-70 ppm).- Aromatic carbons of the phenyl group (~125-140 ppm).- Carbons of the propanoic acid chain (~25-40 ppm). |

| IR (cm⁻¹) | - N-H stretching of the hydantoin ring (~3200-3400 cm⁻¹).- C=O stretching of the hydantoin ring (two bands, ~1710-1780 cm⁻¹).- C=O stretching of the carboxylic acid (~1700 cm⁻¹).- O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- Aromatic C=C bending (~1450-1600 cm⁻¹). |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z 248.- Characteristic fragmentation patterns including loss of the propanoic acid side chain, and cleavage of the hydantoin ring. |

Potential Biological Activities and Mechanism of Action

The biological profile of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid has not been explicitly reported. However, the hydantoin scaffold is a well-established pharmacophore, suggesting that this compound could exhibit a range of biological activities.

Caption: Potential biological activities based on the hydantoin core structure.

Anticonvulsant Activity

Many hydantoin derivatives, most notably phenytoin, are used as anticonvulsant drugs.[2] They primarily act by blocking voltage-gated sodium channels in neurons, which stabilizes the neuronal membrane and prevents the high-frequency firing that is characteristic of seizures. The presence of the 4-phenyl group in the target molecule is a structural feature shared with phenytoin, suggesting a potential for similar anticonvulsant properties.

Anticancer Activity

Several studies have reported the cytotoxic effects of hydantoin derivatives against various cancer cell lines.[3] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cellular signaling pathways. The planar structure of the imidazolidinone ring in some derivatives has been suggested to be important for their cytotoxic activity.[4]

Antimicrobial Activity

The hydantoin ring has also been incorporated into compounds with antimicrobial properties, including antibacterial and antifungal agents.[5] These compounds can act through various mechanisms, such as inhibiting essential enzymes or disrupting cell wall synthesis.

Other Potential Activities

The structural similarity of the propanoic acid moiety to certain amino acids suggests that the compound could potentially interact with enzymes or receptors that recognize these substrates. Its structure may also lend itself to the design of peptidomimetics, potentially enhancing metabolic stability in drug candidates.[6]

Safety and Handling

Specific toxicity data for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is not available. As with any chemical compound, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Future Directions and Conclusion

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a compound with a well-defined chemical structure but a largely unexplored biological profile. Based on the extensive research on related hydantoin derivatives, this molecule represents a promising candidate for further investigation, particularly in the areas of anticonvulsant, anticancer, and antimicrobial activities.

Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and validating a robust synthetic route and obtaining complete spectroscopic data (NMR, IR, MS, and elemental analysis) to confirm its structure and purity.

-

In Vitro Biological Screening: Evaluating the compound's activity in a panel of assays relevant to its potential applications, such as anticonvulsant models, cancer cell line cytotoxicity assays, and antimicrobial susceptibility tests.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the contribution of the phenyl and propanoic acid substituents to its biological activity.

By systematically exploring the chemical and biological properties of this compound, the scientific community can unlock its full potential for therapeutic applications.

References

- Thevis, M., Geyer, H., Bahr, D., & Schänzer, W. (2008). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of mass spectrometry, 43(5), 639-650.

- Suzuki, T., & Tuzimura, K. (1976). Mass Spectra of Amino Acid Hydantoins. Agricultural and Biological Chemistry, 40(1), 225-226.

- Abida, Alam, M. T., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.

- Ho, Y. Y., & Wong, C. S. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. Clinica chimica acta, 115(3), 263-275.

- BenchChem. (2025).

-

MySkinRecipes. (n.d.). 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. Retrieved from [Link]

- Elliott, T. H., & Natarajan, P. N. (1967). Infrared studies of hydantoin and its derivatives. The Journal of pharmacy and pharmacology, 19(4), 209-216.

-

Wikipedia. (2023, December 12). S-40503. In Wikipedia. Retrieved from [Link]

-

Lee, J. Y., Kim, Y., Kim, J. H., & Park, H. (2003). Importance of sulfonylimidazolidinone motif of 4-phenyl-1-arylsulfonylimidazolidinones for their cytotoxicity: synthesis of 2-benzoyl-4-phenyl[7][8][9]thiazolidine-1,1-dioxides and their cytotoxcity. Archives of pharmacal research, 26(1), 9-14.

- Abida, Alam, M. T., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.

-

NIST. (n.d.). Hydantoin, 5-benzylidene-2-thio-. In NIST Chemistry WebBook. Retrieved from [Link]

- Malawska, B., Kulig, K., & Stark, J. (2004). Synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives. Acta poloniae pharmaceutica, 61(6), 421-428.

- Ragab, F. A., Ali, O. M., & George, R. F. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future medicinal chemistry, 16(12), 839-856.

- Liton, A. K., & Islam, M. R. (2005). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Journal of the Bangladesh Chemical Society, 18(1), 64-70.

- Al-Sanea, M. M., Al-Warhi, T., Al-Dies, A. M., El-Gendy, A. O., & Aouad, M. R. (2022). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 27(23), 8206.

- de Oliveira, R. B., de Lima, M. C. A., de Faria, A. R., Pitta, I. R., & de Albuquerque, J. F. C. (2010).

- Shadnia, H., & Khabnadideh, S. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). Molecules, 11(10), 825-833.

- Ros, A., Estepa, B., Uriel, C., & Navarro, R. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(1), M1218.

-

ResearchGate. (n.d.). Fragments of 1 H NMR spectra of... [Image]. Retrieved from [Link]

- Patel, D. R., & Patel, K. D. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 118-122.

- Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of medicinal chemistry, 18(4), 383-385.

- Georgieva, M., Zasheva, D., Peychev, L., & Tchekalarova, J. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. International journal of molecular sciences, 24(21), 15792.

-

Cenmed Enterprises. (n.d.). 3 (2,5 Dioxo 4 Phenylimidazolidin 4 Yl)Propanoic Acid. Retrieved from [Link]

- Hashimoto, Y., Saigo, K., & Inoue, K. (2014). Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. Chemical & pharmaceutical bulletin, 62(5), 429-438.

- Pandeya, S. N., Sriram, D., & Yogeeswari, P. (2000). Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. Indian journal of pharmaceutical sciences, 62(1), 30-34.

- Guzikowski, A. P., Tasse, R. P., & Johnson, K. M. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of medicinal chemistry, 43(5), 984-994.

-

ResearchGate. (n.d.). Three-component synthesis of hydantoin 4. [Image]. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid. Retrieved from [Link]

- Trišović, N., Ušćumlić, G., & Petrović, S. (2010). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, (32), 59-66.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities [mdpi.com]

- 4. Importance of sulfonylimidazolidinone motif of 4-phenyl-1-arylsulfonylimidazolidinones for their cytotoxicity: synthesis of 2-benzoyl-4-phenyl[1,2,5]thiazolidine-1,1-dioxides and their cytotoxcity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Interest at the Nexus of Neurological and Cellular Regulation

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid emerges from the well-established and pharmacologically significant class of imidazolidinedione compounds. While direct and extensive research on this specific molecule remains to be fully elucidated in publicly accessible literature, its structural architecture, particularly the 4-phenyl-imidazolidinedione core, provides a robust foundation for hypothesizing its mechanism of action. This guide synthesizes the current understanding of related compounds, primarily drawing from the extensive knowledge of hydantoin derivatives, to propose a likely biological role for this molecule. It is intended to serve as a foundational resource for researchers embarking on the investigation of this and structurally similar compounds.

I. The Core Scaffold: A Privileged Structure in Neuropharmacology

The imidazolidine-2,4-dione, or hydantoin, ring system is a cornerstone of anticonvulsant therapy. The archetypal drug, Phenytoin (5,5-diphenylhydantoin), has been a mainstay in the treatment of epilepsy for decades. Its mechanism of action is well-characterized and serves as a primary model for understanding the potential activity of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid.

Structure-Activity Relationship (SAR) of Hydantoins: The Phenyl Group as a Key Determinant

Structure-activity relationship studies of hydantoins consistently highlight the criticality of a phenyl or other aromatic substituent at the C-5 position for activity against generalized tonic-clonic seizures[1]. This aromatic moiety is essential for the interaction with the voltage-gated sodium channels, the primary target of phenytoin[1]. The presence of the phenyl group at the C-4 position in 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid strongly suggests a similar engagement with these ion channels.

II. Hypothesized Mechanism of Action: Modulation of Neuronal Excitability

Based on the structural analogy to phenytoin and other 5-phenylhydantoin derivatives, the principal hypothesized mechanism of action for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is the modulation of voltage-gated sodium channels in neurons.

A. Blockade of Voltage-Gated Sodium Channels

Phenytoin exerts its anticonvulsant effect by blocking the voltage-gated sodium channels in a use-dependent manner. This means it preferentially binds to and stabilizes the inactivated state of the channel, thereby slowing the rate of recovery from inactivation and reducing the ability of neurons to fire at high frequencies. This action effectively suppresses the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures.

It is highly probable that 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid shares this fundamental mechanism. The phenyl group at the C-4 position is positioned to interact with the channel pore, analogous to the C-5 phenyl groups of phenytoin.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology to Validate Sodium Channel Blockade

A definitive method to test this hypothesis is through whole-cell patch-clamp recordings from cultured neurons (e.g., primary hippocampal neurons or dorsal root ganglion neurons) or cell lines expressing specific subtypes of voltage-gated sodium channels (e.g., NaV1.1, NaV1.2, NaV1.6).

Methodology:

-

Cell Preparation: Culture primary neurons or transfected HEK293 cells on glass coverslips.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. The external solution should contain physiological concentrations of ions, and the internal (pipette) solution should mimic the intracellular ionic environment.

-

Eliciting Sodium Currents: Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.

-

Application of the Compound: Perfuse the cells with a solution containing 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid at various concentrations.

-

Data Analysis: Measure the peak sodium current amplitude and the time course of inactivation before and after drug application. To assess use-dependent block, apply a train of depolarizing pulses and measure the progressive reduction in current amplitude.

Expected Outcome: A concentration-dependent and use-dependent reduction in the amplitude of the sodium current would provide strong evidence for a phenytoin-like mechanism of action.

B. The Role of the Propanoic Acid Substituent

The presence of a propanoic acid group at the C-4 position is a key structural deviation from phenytoin. This substituent is likely to influence the pharmacokinetic and pharmacodynamic properties of the molecule in several ways:

-

Solubility and Bioavailability: The carboxylic acid moiety will increase the polarity and aqueous solubility of the compound compared to phenytoin. This could alter its absorption, distribution, and ability to cross the blood-brain barrier.

-

Target Engagement: The propanoic acid side chain could introduce additional interactions with the target protein or surrounding molecules, potentially modifying the affinity and kinetics of binding to the sodium channel.

-

Metabolic Stability: The propanoic acid group may influence the metabolic profile of the compound, potentially altering its susceptibility to hepatic enzymes like the cytochrome P450 system, which is heavily involved in the metabolism of phenytoin[2][3][4]. Phenytoin is primarily metabolized to 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH)[2][5].

Visualization of the Hypothesized Mechanism

Caption: Hypothesized mechanism of action at the synapse.

III. Potential Therapeutic Applications: Beyond Epilepsy?

While the primary hypothesized application is in the treatment of epilepsy, the imidazolidinedione scaffold has been associated with a broader range of biological activities.

| Potential Therapeutic Area | Rationale Based on Related Compounds |

| Neuropathic Pain | Sodium channel blockers are a recognized treatment for neuropathic pain. Some hydantoin derivatives have shown efficacy in models of chronic pain[6]. |

| Anti-inflammatory | Certain hydantoin derivatives exhibit anti-inflammatory properties. For instance, 1-benzenesulfonyl-5,5-diphenylhydantoin has demonstrated potent anti-inflammatory activity[7][8]. |

| Anticancer | A growing body of research points to the anticancer potential of imidazolidinedione derivatives, with mechanisms including the induction of apoptosis and cell cycle arrest. |

IV. Future Research Directions: Elucidating the Complete Picture

To move from a hypothesized to a confirmed mechanism of action, a structured research program is essential.

Workflow for Mechanistic Elucidation

Caption: A proposed workflow for the comprehensive investigation of the compound's mechanism.

V. Conclusion

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a compound of significant interest due to its structural heritage in a pharmacologically validated class of molecules. The available evidence strongly supports the hypothesis that its primary mechanism of action is the blockade of voltage-gated sodium channels, positioning it as a potential anticonvulsant. The propanoic acid substituent is a key feature that warrants further investigation to understand its impact on the molecule's overall profile. The experimental pathways outlined in this guide provide a roadmap for future research to unlock the full therapeutic potential of this and related imidazolidinedione derivatives.

References

-

Phenytoin, Fosphenytoin, and Other Hydantoins | Neupsy Key. (2016, August 1). [Link]

-

Wong, P. T., & Tan, S. F. (1989). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. Japanese journal of pharmacology, 49(3), 309–315. [Link]

-

Yamanaka, H., Nakajima, M., Hara, Y., Fujiki, Y., Katoh, M., & Yokoi, T. (2005). Urinary excretion of phenytoin metabolites, 5-(4'-hydroxyphenyl)-5-phenylhydantoin and its O-glucuronide in humans and analysis of genetic polymorphisms of UDP-glucuronosyltransferases. Drug metabolism and pharmacokinetics, 20(2), 135–143. [Link]

-

Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of medicinal chemistry, 18(4), 383–385. [Link]

-

SAR of Hydantoins - CUTM Courseware. [Link]

-

(2010). ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. ChemInform, 41(32). [Link]

-

Stella, V., & Pachla, L. A. (1979). Effect of structural modification of the hydantoin ring on anticonvulsant activity. Journal of medicinal chemistry, 22(10), 1254–1257. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (2020). Progress in Chemical and Biochemical Research, 3(2), 125-136. [Link]

-

Phenytoin - Deranged Physiology. (2023, December 18). [Link]

-

Go, M. L., Nagashima, O., & Wu, X. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(8), 2035–2044. [Link]

-

Phenytoin Pathway, Pharmacokinetics - ClinPGx. [Link]

-

Fujioka, H., Tan, T., Kishi, M., Miyazaki, H., & Masuda, Y. (1986). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of pharmacobio-dynamics, 9(3), 303–314. [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (2020). Progress in Chemical and Biochemical Research, 3(2), 125-136. [Link]

-

(2021). Phenytoin: Clinical Use, Pharmacokinetics, Pharmacodynamics, Toxicology, Side Effects, Contraindication, and Drug Interactions. Journal of Scientific and Technical Research Publications, 2(2), 31-37. [Link]

-

Ghafourian, T., Zali-Zavar, T., & Dastmalchi, S. (2012). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian journal of pharmaceutical research : IJPR, 11(3), 821–829. [Link]

-

Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 821-829. [Link]

-

Kumar, P., Kumar, A., & Kalonia, H. (2016). Calcium Channel Blockade and Peroxisome Proliferator Activated Receptor γ Agonism Diminish Cognitive Loss and Preserve Endothelial Function During Diabetes Mellitus. Current neurovascular research, 13(1), 33–44. [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Phenytoin, Fosphenytoin, and Other Hydantoins | Neupsy Key [neupsykey.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Calcium Channel Blockade and Peroxisome Proliferator Activated Receptor γ Agonism Diminish Cognitive Loss and Preserve Endothelial Function During Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

A Scientific Appraisal of the Potential Biological Activity of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a comprehensive analysis of the predicted biological profile of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. In the absence of direct, extensive experimental data for this specific molecule, this guide leverages established principles of medicinal chemistry and the well-documented pharmacology of its core chemical scaffold, the hydantoin ring. The content is structured to provide a robust framework for initiating and conducting a thorough investigation into the compound's therapeutic potential.

Part 1: The Hydantoin Scaffold: A Privileged Structure in Neurotherapeutics

The hydantoin (imidazolidine-2,4-dione) ring is a five-membered heterocyclic motif that holds a privileged position in medicinal chemistry. Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, makes it an ideal scaffold for designing molecules that interact with a variety of biological targets.[1] The most prominent therapeutic application of the hydantoin scaffold is in the treatment of epilepsy.[2] The archetypal drug, Phenytoin (5,5-diphenylhydantoin), revolutionized seizure management and remains a cornerstone of antiepileptic therapy. Its success spurred the development of numerous derivatives, solidifying the hydantoin core as a critical pharmacophore for anticonvulsant activity.[2][3]

The subject of this guide, 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid , is an intriguing derivative. Its structure is characterized by:

-

A Hydantoin Core: The central pharmacophore.

-

A Phenyl Group at C4: Analogous to the C5 position in classical hydantoin nomenclature, this substitution is a key feature of many potent anticonvulsants.

-

A Propanoic Acid Chain at C4: This second substituent at the quaternary carbon introduces a polar, ionizable group, which can significantly influence the molecule's physicochemical properties, such as solubility, membrane permeability, and metabolic stability.

While some vendors describe the compound as an intermediate for synthesizing anticonvulsant and anti-inflammatory agents, this guide will provide the scientific rationale and detailed experimental pathways to validate these predicted activities.[4]

Part 2: Predicted Primary Biological Activity: Anticonvulsant Effects

Based on decades of research into hydantoin derivatives, the most probable biological activity for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is the modulation of seizure activity.

Mechanistic Hypothesis: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for hydantoin anticonvulsants like Phenytoin is the modulation of neuronal voltage-gated sodium channels (VGSCs).[3] These drugs exhibit a use-dependent blockade of VGSCs, meaning they preferentially bind to and stabilize the inactivated state of the channel. This action limits the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizure activity, thereby preventing seizure spread throughout the brain. It is highly probable that the subject compound, if active, shares this mechanism.

Structure-Activity Relationship (SAR) Analysis

The anticonvulsant properties of hydantoins are strongly dictated by the nature of the substituents on the ring.

-

Substitution at C5 (C4 in Imidazolidine nomenclature): This position is paramount for activity. The presence of an aryl (phenyl) group at this position is a well-established requirement for activity against generalized tonic-clonic seizures, which are modeled by the Maximal Electroshock (MES) test.[5] The subject molecule fulfills this critical requirement.

-

Nature of C5 Substituents: While one aromatic ring is essential, a second substituent at this position can modulate activity. In Phenytoin, a second phenyl ring enhances potency. In the subject compound, the second substituent is a propanoic acid chain. The introduction of polar groups can be a double-edged sword; while it may increase aqueous solubility, it can also hinder passage across the blood-brain barrier or reduce affinity for the binding site.[6] However, it also offers a handle for forming salts or prodrugs to optimize pharmacokinetic properties.

-

Substitution at N1 and N3: Substitution on the nitrogen atoms can also influence activity. For instance, N-methylation has been shown to decrease activity against electroshock seizures while increasing efficacy against chemically-induced convulsions (e.g., in the Pentylenetetrazole test).[5] The subject compound is unsubstituted at the nitrogen positions, aligning it more closely with Phenytoin-like activity.

| Structural Feature | Influence on Anticonvulsant Activity | Presence in Target Compound? |

| Hydantoin Core | Essential pharmacophore | Yes |

| Aryl Group at C4/C5 | Critical for activity in the MES model (generalized seizures).[5] | Yes (Phenyl) |

| Second Group at C4/C5 | Modulates potency and physicochemical properties. | Yes (Propanoic acid) |

| N-Substitution | Can shift activity profile (e.g., MES vs. PTZ models).[5] | No (Unsubstituted) |

| Table 1: Key SAR points for hydantoin anticonvulsants and their relation to the target compound. |

Proposed Experimental Validation Workflow

A systematic, multi-tiered approach is required to definitively characterize the anticonvulsant potential of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid.

Protocol 1: Maximal Electroshock (MES) Seizure Test

This test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[7][8]

-

Animal Model: Male CF-1 mice or Sprague-Dawley rats.[7]

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group.

-

Anesthesia and Electrode Placement: At the predetermined time of peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas, followed by saline to ensure conductivity.[7][9]

-

Stimulation: Deliver an electrical stimulus via corneal electrodes. Standard parameters are 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds.[7]

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.[10]

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the Median Effective Dose (ED₅₀).

Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify compounds that can raise the seizure threshold and are effective against absence and myoclonic seizures.[11]

-

Animal Model: Male mice.

-

Compound Administration: Administer the test compound (i.p. or p.o.) at various doses, including a vehicle control.

-

Convulsant Administration: After an appropriate pretreatment interval, administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg).[12]

-

Observation: Observe the animals for 30 minutes.

-

Endpoint: The endpoint is the failure to observe a 5-second episode of clonic spasms.[12] Alternatively, latency to the first seizure and seizure severity (using a Racine scale) can be recorded.[13][14][15]

-

Data Analysis: Determine the ED₅₀ for protection against PTZ-induced seizures.

Protocol 3: In Vitro Mechanistic Validation (Patch-Clamp Electrophysiology)

This assay directly tests the hypothesis that the compound modulates voltage-gated sodium channels.[16][17]

-

Cell System: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines stably expressing specific human VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.6).

-

Recording: Using the whole-cell patch-clamp technique, record sodium currents evoked by voltage steps.

-

Assay:

-

Tonic Block: Apply the compound at various concentrations and measure the reduction in peak sodium current from a hyperpolarized holding potential.

-

Use-Dependent Block: Apply a high-frequency train of depolarizing pulses to induce channel inactivation. Compare the rate and extent of current reduction in the presence and absence of the compound.

-

-

Data Analysis: Calculate the IC₅₀ for both tonic and use-dependent block to determine the compound's potency and state-dependence.

Part 3: Exploration of Other Potential Biological Activities

The hydantoin scaffold is versatile, and its derivatives have been reported to possess other therapeutic properties.[2]

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of hydantoin derivatives, including those isolated from natural sources and synthetic analogues.[18][19] The mechanism often involves the downregulation of pro-inflammatory mediators.[20]

Protocol 4: In Vitro Anti-inflammatory Screening

-

Stimulation: Pre-treat cells with various concentrations of the test compound for 1 hour, then stimulate with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: After 24 hours, measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[20]

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercial ELISA kits.[20][21]

-

Cytotoxicity Control: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.

-

Data Analysis: Calculate the IC₅₀ for the inhibition of NO, TNF-α, and IL-6 production.

Anticancer Activity

The hydantoin scaffold is present in several anticancer agents and has been explored extensively for this indication.[1] Reported mechanisms include tubulin polymerization inhibition and kinase inhibition.[22]

Protocol 5: In Vitro Antiproliferative Assay

-

Cell Lines: Use a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver]).[22][23]

-

Treatment: Expose the cells to a range of concentrations of the test compound for 48-72 hours.

-

Viability Assessment: Quantify cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: Plot cell viability against compound concentration and calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) for each cell line.

Part 4: Proposed Synthesis Route

A plausible method for synthesizing the target compound is via a modified Bucherer-Bergs reaction, a classical method for preparing hydantoins.

The synthesis would involve the one-pot reaction of 4-oxo-4-phenylbutanoic acid with an alkali cyanide (e.g., KCN) and ammonium carbonate. This reaction proceeds through the formation of a cyanohydrin and an amino nitrile, which then cyclizes upon heating to form the desired 4,4-disubstituted hydantoin ring.

Part 5: Conclusion and Future Directions

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid possesses key structural features that strongly suggest a potential for anticonvulsant activity, particularly against generalized tonic-clonic seizures. The presence of the C4-phenyl group aligns it with the well-established structure-activity relationship of potent hydantoin-based antiepileptics. The propanoic acid moiety introduces unique physicochemical characteristics that warrant investigation into its impact on pharmacokinetics and pharmacodynamics.

This guide provides a comprehensive, evidence-based framework for the systematic evaluation of this compound. The immediate priority should be the in vivo screening using the MES and PTZ models to confirm the primary anticonvulsant hypothesis. Positive results would justify advancing the molecule to mechanistic studies and exploring its potential anti-inflammatory and anticancer activities. Subsequent research could focus on lead optimization, including esterification of the carboxylic acid to create prodrugs with enhanced blood-brain barrier penetration. Experimental validation is the essential next step to unlock the therapeutic potential of this promising molecule.

References

-

Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (n.d.). MDPI. Retrieved from [Link]

-

Pentylenetetrazol (PTZ) kindling model of epilepsy. (2012). PubMed. Retrieved from [Link]

-

Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. (1994). PubMed. Retrieved from [Link]

-

Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (n.d.). MDPI. Retrieved from [Link]

-

Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. (2005). ACS Publications. Retrieved from [Link]

-

Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (2025). JoVE. Retrieved from [Link]

-

Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (n.d.). PubMed. Retrieved from [Link]

-

PTZ-Induced Epilepsy Model in Mice. (2018). JoVE. Retrieved from [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved from [Link]

-

The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276. (2021). PubMed. Retrieved from [Link]

-

Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. (n.d.). NIH. Retrieved from [Link]

-

Hydantoin derivatives: A review on their anticancer activities. (2024). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2021). PubMed Central. Retrieved from [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Retrieved from [Link]

-

Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery. Retrieved from [Link]

-

SAR of Anticonvulsant Drugs. (n.d.). Slideshare. Retrieved from [Link]

-

Derivatives of Hydantoin: Synthesis and Antiproliferative Activity on HepG2 Cancer Cell Line. (2014). Scientific.Net. Retrieved from [Link]

-

Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. (n.d.). Retrieved from [Link]

-

Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (2009). PubMed. Retrieved from [Link]

-

Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. (n.d.). PMC. Retrieved from [Link]

-

SAR of Hydantoins. (n.d.). CUTM Courseware. Retrieved from [Link]

-

Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). Retrieved from [Link]

-

Thiohydantoin and Hydantoin Derivatives from the Roots of Armoracia rusticana and Their Neurotrophic and Anti-neuroinflammatory Activities. (2019). ACS Publications. Retrieved from [Link]

-

Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (n.d.). PubMed Central. Retrieved from [Link]

-

In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. (2023). Retrieved from [Link]

-

Synthesis and structure-activity studies of side-chain derivatized arylhydantoins for investigation as androgen receptor radioligands. (2001). PubMed. Retrieved from [Link]

-

Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model. (2017). NIH. Retrieved from [Link]

-

In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs-An Overview. (2023). ResearchGate. Retrieved from [Link]

-

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

- 1. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid [myskinrecipes.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. researchgate.net [researchgate.net]

- 18. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Derivatives of Hydantoin: Synthesis and Antiproliferative Activity on HepG2 Cancer Cell Line | Scientific.Net [scientific.net]

A Technical Guide to the Therapeutic Potential of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. Based on its structural characteristics and the biological activities of related compounds, this molecule holds promise as a scaffold for the development of novel therapeutics, primarily in the areas of epilepsy, inflammation, and nausea/vomiting. This document will delve into the scientific rationale for these potential uses, supported by data from analogous structures, and provide hypothetical experimental protocols for its evaluation.

Introduction: The Imidazolidine-2,4-dione Scaffold

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid belongs to the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds. The hydantoin ring is a privileged scaffold in medicinal chemistry, most notably represented by the anti-epileptic drug phenytoin (5,5-diphenylhydantoin)[1]. The core structure of the topic compound features a phenyl group and a propanoic acid chain at the 4-position of the imidazolidine-2,5-dione ring. This unique substitution pattern suggests a potential for diverse biological activities, leveraging the established pharmacological properties of the hydantoin core while exploring new therapeutic avenues conferred by the substituents. The propanoic acid moiety, in particular, is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs).

This guide will explore the therapeutic potential of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, focusing on its promise as a precursor for anticonvulsant, anti-inflammatory, and 5-HT3 receptor antagonist agents[2][3]. Furthermore, its rigid structure makes it an attractive candidate for the synthesis of peptidomimetics[2][3].

Potential Therapeutic Applications

Anticonvulsant Activity

The structural similarity of the core imidazolidine-2,4-dione ring to phenytoin provides a strong rationale for investigating the anticonvulsant potential of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid and its derivatives[1]. Numerous studies have demonstrated that modifications to the hydantoin scaffold can yield compounds with potent and broad-spectrum anti-seizure activity[4].

Derivatives of related cyclic imides, such as pyrrolidine-2,5-diones, have shown significant efficacy in preclinical models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests[5][6][7][8]. The proposed mechanism for many of these compounds involves modulation of voltage-gated sodium and calcium channels, key targets in the management of epilepsy[7][8].

Experimental Workflow for Anticonvulsant Evaluation

Caption: Workflow for evaluating anticonvulsant potential.

Anti-inflammatory Properties

The presence of the propanoic acid moiety suggests that 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid could serve as a scaffold for the development of novel anti-inflammatory agents[2][3]. This functional group is a key feature of the "profens," a major class of NSAIDs. The combination of a heterocyclic core with a propanoic acid side chain has been explored in various contexts, leading to the discovery of compounds with significant anti-inflammatory activity[9].

The potential mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, similar to traditional NSAIDs, or modulation of other inflammatory pathways. For instance, some propanoic acid derivatives have been shown to modulate the production of pro-inflammatory and anti-inflammatory cytokines[9].

Quantitative Data from a Related Pyrrole-Propanoic Acid Derivative

| Compound | Dose (mg/kg) | Paw Edema Inhibition (2h) | Paw Edema Inhibition (3h) | Paw Edema Inhibition (4h) |

| Compound 3f | 10 | 14.5 ± 0.9% | 11.2 ± 1.4% | 7.7 ± 1.3% |

| 20 | Significant reduction (p=0.001) | - | - | |

| 40 | Significant reduction | Significant reduction | Significant reduction | |

| Diclofenac | 25 | Significant reduction | Significant reduction | Significant reduction |

| Data adapted from a study on a pyrrole-propanoic acid derivative, demonstrating the anti-inflammatory potential of this chemical motif[9]. |

5-HT3 Receptor Antagonism

Phenylimidazolidin-2-one derivatives have been identified as potent and selective 5-HT3 receptor antagonists[10]. Although the subject compound has a dioxo-imidazolidine ring, the shared phenylimidazolidine core suggests a potential for interaction with the 5-HT3 receptor. 5-HT3 receptor antagonists, often referred to as "setrons," are primarily used as antiemetics to manage nausea and vomiting, particularly that induced by chemotherapy and radiotherapy[11].

The mechanism of action involves blocking the action of serotonin (5-hydroxytryptamine) at 5-HT3 receptors, which are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain[11].

Signaling Pathway of 5-HT3 Receptor Antagonism

Caption: Proposed mechanism of 5-HT3 receptor antagonism.

Peptidomimetic Scaffold

The rigid heterocyclic structure of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid makes it an excellent candidate for a peptidomimetic scaffold[2][3]. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability[12]. The constrained conformation of the imidazolidine-2,4-dione ring can be used to mimic secondary structures of peptides, such as β-turns, which are crucial for many protein-protein interactions[12].

Experimental Protocols

Synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid Derivatives

A general method for the synthesis of related imidazolidine-2,4-dione derivatives involves the reaction of an amino acid with an isocyanate[13]. A plausible synthetic route for the title compound and its derivatives is outlined below.

Step-by-Step Synthesis Protocol

-

Amino Acid Preparation: Start with a suitable α-amino acid precursor that contains the desired R-group for derivatization.

-

Reaction with Isocyanate: Dissolve the amino acid in an aqueous basic solution (e.g., 10% NaOH) and stir.

-

Add an equimolar amount of the desired phenyl isocyanate in small portions and continue stirring for several hours.

-

Precipitation and Acidification: After an extended period (e.g., 24 hours), filter any precipitate. Acidify the remaining solution with HCl.

-

Cyclization: Reflux the resulting aroylimidazilidinic acid with a strong acid (e.g., 6N HCl) to induce cyclization and formation of the imidazolidine-2,4-dione ring.

-

Purification: Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure of the synthesized compounds using techniques such as Mass Spectrometry, Infrared Spectroscopy, and ¹H and ¹³C-NMR.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and well-validated model for evaluating the anti-inflammatory potential of novel compounds[9].

Protocol

-

Animals: Use adult Wistar rats of either sex, acclimatized to laboratory conditions.

-

Grouping: Divide the animals into control, reference (e.g., Diclofenac 25 mg/kg), and test groups (e.g., 10, 20, 40 mg/kg of the test compound).

-

Compound Administration: Administer the test compound and reference drug intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. Statistical significance can be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Conclusion and Future Directions

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a promising chemical entity with a versatile scaffold that suggests multiple potential therapeutic applications. The strong body of evidence supporting the anticonvulsant and anti-inflammatory activities of structurally related compounds provides a solid foundation for its further investigation. Additionally, its potential as a 5-HT3 receptor antagonist and as a building block for peptidomimetics opens up exciting avenues for drug discovery.

Future research should focus on the synthesis of a library of derivatives to establish clear structure-activity relationships for each potential therapeutic area. In-depth mechanistic studies, including target identification and validation, will be crucial for advancing lead compounds through the drug development pipeline. Pharmacokinetic and toxicological profiling will also be essential to assess the drug-like properties of these novel molecules.

References

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

-

Phenylimidazolidin-2-one derivatives as selective 5-HT3 receptor antagonists and refinement of the pharmacophore model for 5-HT3 receptor binding. PubMed. [Link]

-

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. MySkinRecipes. [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Association for the Study of Pain (IASP). [Link]

-

5-HT3 antagonist. Wikipedia. [Link]

-

Synthesis and pharmacological evaluation of novel N-Mannich bases derived from 5,5-diphenyl and 5,5-di(propan-2-yl)imidazolidine-2,4-dione core. PubMed. [Link]

-

Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]

-

Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. PubMed. [Link]

-

Synthesis, characterization and in vitro biological evaluation of novel organotin(IV) compounds with derivatives of 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)propanoic acid. ResearchGate. [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC - PubMed Central. [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Avicenna Journal of Medical Biochemistry. [Link]

-

5HT 3 receptor antagonists' binding affinity and plasma half-life a. ResearchGate. [Link]

-

5HT 3 receptor antagonists' binding affinity and plasma half-life a. ResearchGate. [Link]

-

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. MySkinRecipes. [Link]

-

3-(2,5-Dioxo-1-phenylimidazolidin-4-yl)propanoic acid. PubChem. [Link]

-

Peptidomimetics II. SpringerLink. [Link]

-

3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]

-

Peptidomimetics, a synthetic tool of drug discovery. PMC - PubMed Central. [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

-

Synthesis, characterization and in vitro biological evaluation of novel organotin(IV) compounds with derivatives of 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)propanoic acid. PubMed. [Link]

-

Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. bepls. [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

-

Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed. [Link]

Sources

- 1. bepls.com [bepls.com]

- 2. 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid [myskinrecipes.com]

- 3. 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid [myskinrecipes.com]

- 4. Synthesis and pharmacological evaluation of novel N-Mannich bases derived from 5,5-diphenyl and 5,5-di(propan-2-yl)imidazolidine-2,4-dione core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. iasp-pain.org [iasp-pain.org]

- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Phenylimidazolidin-2-one derivatives as selective 5-HT3 receptor antagonists and refinement of the pharmacophore model for 5-HT3 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 12. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Structural Analogs of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid: Design, Synthesis, and Evaluation

Abstract

The hydantoin scaffold, a five-membered heterocyclic ring known as imidazolidine-2,4-dione, is a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility, stemming from multiple points for substitution and its ability to act as both a hydrogen bond donor and acceptor, has solidified its role in the development of a diverse array of therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the structural analogs of a specific hydantoin derivative, 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. We will delve into the rationale behind analog design, present robust synthetic methodologies, and detail protocols for their biological evaluation, offering a framework for researchers and drug development professionals to navigate the chemical space around this promising core.

Introduction: The Privileged Hydantoin Scaffold and the Core Molecule

The hydantoin ring is considered a "privileged scaffold" in drug discovery, a testament to its recurring presence in molecules with a wide spectrum of biological activities.[2][3] Clinically approved drugs such as the anticonvulsant Phenytoin, the antibacterial Nitrofurantoin, and the antiandrogen Enzalutamide all feature this versatile core.[3] The structural rigidity of the hydantoin ring, combined with the potential for substitution at multiple positions, allows for the precise spatial arrangement of pharmacophoric features, enabling targeted interactions with biological macromolecules.[4]

Our core molecule, 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid (CAS Number: 30741-72-1), presents a unique combination of a phenyl-substituted hydantoin and a propanoic acid side chain.[5][6] While specific biological data for this exact compound is not extensively documented in publicly available literature, its constituent parts suggest significant therapeutic potential. The 4-phenyl-4-substituted imidazolidine-2,5-dione moiety is reminiscent of anticonvulsant drugs, while the propanoic acid chain can influence solubility and provide a handle for further chemical modification or interaction with target proteins.

This guide will systematically explore the design of structural analogs of this core molecule, aiming to unlock and optimize its potential pharmacological activities.

Principles of Structural Analog Design: A Rationale-Driven Approach

The design of structural analogs is a cornerstone of medicinal chemistry, aimed at systematically modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For our core molecule, analog design will focus on three primary regions: the phenyl ring, the propanoic acid side chain, and the hydantoin nucleus itself.

Modification of the Phenyl Ring

The phenyl group at the C4 position is a critical determinant of the biological activity of many hydantoin derivatives. Structure-activity relationship (SAR) studies on related compounds have shown that substitution on this ring can dramatically modulate efficacy.[7]

-